molecular formula C22H24N4O4S B11256017 4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11256017
M. Wt: 440.5 g/mol
InChI Key: VWXIESSAYQJSNM-UHFFFAOYSA-N
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Description

4-METHOXY-3-METHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This particular compound features a morpholine ring, a pyridazine ring, and a sulfonamide group, making it a unique and versatile molecule for various applications.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

4-methoxy-3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24N4O4S/c1-16-15-19(7-9-21(16)29-2)31(27,28)25-18-5-3-17(4-6-18)20-8-10-22(24-23-20)26-11-13-30-14-12-26/h3-10,15,25H,11-14H2,1-2H3

InChI Key

VWXIESSAYQJSNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-METHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the morpholine and pyridazine rings, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dichloromethane. The reaction conditions often involve refluxing and purification steps to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-METHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-METHOXY-3-METHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-3-METHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-3-METHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamides, such as:

Uniqueness

What sets 4-METHOXY-3-METHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE apart is its unique combination of a morpholine ring, a pyridazine ring, and a sulfonamide group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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